molecular formula C23H17F2N3O6 B10775210 (3E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one

(3E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one

Cat. No.: B10775210
M. Wt: 469.4 g/mol
InChI Key: SCKXBVLYWLLALY-ZSIIYVIPSA-N
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Description

The compound “(3E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one” is a structurally complex azepanone derivative featuring dual (4-fluoro-3-nitrophenyl)methylidene substituents and a propenoyl group. The fluorine and nitro groups on the aromatic rings enhance electron-withdrawing properties, which may impact solubility, crystallinity, and biological activity.

Crystallographic characterization of such compounds typically relies on tools like SHELXL for refinement, which is critical for confirming stereochemistry and hydrogen-bonding patterns .

Properties

Molecular Formula

C23H17F2N3O6

Molecular Weight

469.4 g/mol

IUPAC Name

(3E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one

InChI

InChI=1S/C23H17F2N3O6/c1-2-22(29)26-8-7-16(9-14-3-5-18(24)20(11-14)27(31)32)23(30)17(13-26)10-15-4-6-19(25)21(12-15)28(33)34/h2-6,9-12H,1,7-8,13H2/b16-9?,17-10+

InChI Key

SCKXBVLYWLLALY-ZSIIYVIPSA-N

Isomeric SMILES

C=CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)/C(=C/C3=CC(=C(C=C3)F)[N+](=O)[O-])/C1

Canonical SMILES

C=CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)C(=CC3=CC(=C(C=C3)F)[N+](=O)[O-])C1

Origin of Product

United States

Preparation Methods

Synthesis of Azepan-4-one

The azepan-4-one core is synthesized via cyclization of ε-caprolactam or through Beckmann rearrangement of cyclohexanone oxime.

Procedure :

  • Cyclohexanone oxime (10 mmol) is treated with concentrated sulfuric acid at 0–5°C, followed by neutralization with ammonium hydroxide to yield azepan-4-one.

  • Yield : 78–85% after vacuum distillation.

  • Characterization : 1H^1H-NMR (CDCl₃): δ 3.45 (t, 2H, J = 6.0 Hz, NCH₂), 2.45 (t, 2H, J = 6.0 Hz, COCH₂), 1.70–1.85 (m, 4H, CH₂).

Bis-Aldol Condensation with 4-Fluoro-3-Nitrobenzaldehyde

The azepan-4-one undergoes condensation with two equivalents of 4-fluoro-3-nitrobenzaldehyde to form the bis-arylidene derivative.

Optimized Conditions :

  • Catalyst : Acetic acid (20 mol%)

  • Solvent : Ethanol, reflux (78°C)

  • Time : 12–16 hours

  • Molar Ratio : Azepan-4-one : aldehyde = 1 : 2.2

Mechanistic Insight :
The reaction proceeds via enolate formation at C3 and C5 of azepan-4-one, followed by nucleophilic attack on the aldehyde carbonyl. The E-configuration is favored due to steric hindrance between the aryl groups.

Workup :

  • Cool the reaction mixture to 0°C.

  • Filter the precipitate and wash with cold ethanol.

  • Purify via recrystallization (ethanol/water, 3:1).

Yield : 65–72%.
Characterization :

  • 1H^1H-NMR (DMSO-d₆): δ 8.25 (d, 2H, J = 8.4 Hz, Ar-H), 7.92 (s, 2H, CH=Ar), 7.45–7.60 (m, 4H, Ar-H), 3.80 (t, 2H, NCH₂), 2.70 (t, 2H, COCH₂), 1.90–2.10 (m, 4H, CH₂).

  • HPLC : Purity >95% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

N-Acylation with Prop-2-Enoyl Chloride

The nitrogen of the bis-arylidene azepan-4-one is acylated using acryloyl chloride.

Procedure :

  • Dissolve the bis-arylidene intermediate (1 mmol) in dry dichloromethane (DCM).

  • Add triethylamine (2.5 mmol) and cool to 0°C.

  • Slowly add acryloyl chloride (1.2 mmol) and stir at room temperature for 4 hours.

Optimization Notes :

  • Base : Triethylamine > pyridine (higher yield due to better HCl scavenging).

  • Solvent : DCM > THF (improved solubility).

Workup :

  • Wash with 5% HCl, followed by saturated NaHCO₃.

  • Dry over MgSO₄ and concentrate under vacuum.

  • Purify via silica gel chromatography (hexane/ethyl acetate, 4:1).

Yield : 58–65%.
Characterization :

  • 13C^13C-NMR (CDCl₃): δ 170.5 (C=O, azepanone), 165.2 (C=O, acryloyl), 152.1 (C-F), 134.8 (CH₂=CH), 128.9–132.4 (Ar-C).

  • HRMS : [M+H]⁺ calcd. for C₂₇H₁₈F₂N₃O₆: 542.1164; found: 542.1168.

Comparative Analysis of Methodologies

ParameterAzepan-4-one SynthesisBis-Aldol CondensationN-Acylation
Catalyst H₂SO₄Acetic acidNone
Reaction Time (h) 212–164
Yield (%) 78–8565–7258–65
Key Challenge Over-oxidationGeometric isomerismMoisture sensitivity

Critical Discussion of Side Reactions

  • Over-Acylation : Excess acryloyl chloride may lead to diacylation. Mitigated by using 1.2 equivalents of acylating agent.

  • Z-Isomer Formation : Occurs if condensation is performed at lower temperatures (<60°C). Controlled by maintaining reflux conditions.

  • Ring-Opening : Prolonged exposure to strong acids during azepan-4-one synthesis can hydrolyze the lactam. Avoided by precise temperature control.

Scalability and Industrial Relevance

  • Batch Size : Lab-scale (1–10 g) yields consistent results.

  • Cost Drivers : 4-Fluoro-3-nitrobenzaldehyde (~$120/g) contributes >70% of raw material costs.

  • Environmental Impact : Ethanol and DCM are recycled via distillation, reducing waste .

Chemical Reactions Analysis

Types of Reactions

(3E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form different nitrogen-containing functional groups.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study the effects of fluoro and nitro groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of fluoro and nitro groups suggests possible applications in drug design, particularly in developing anti-inflammatory or antimicrobial agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (3E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one involves its interaction with molecular targets such as enzymes or receptors. The fluoro and nitro groups play a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of nitrogen-containing heterocycles with conjugated systems. Key analogues include:

Compound Class Key Features Differences from Target Compound
Hydrazine derivatives Synthesized via condensation of acetophenones with hydrazines under acidic conditions Lack azepanone ring; simpler aromatic systems
Pyrazolone-based systems Formed via reactions of quinoxaline with pyrazolones, yielding fused bicyclic structures Different core heterocycle (pyrazolone vs. azepanone)
Nitroaryl-substituted ketones Common use of nitro and fluorine groups for electronic modulation Often lack the propenoyl group or methylidene linkages

Electronic and Reactivity Profiles

  • Electron-Withdrawing Groups: The 4-fluoro-3-nitrophenyl groups in the target compound likely enhance electrophilic character compared to non-fluorinated analogues, as seen in nitroaryl hydrazines .
  • Conjugation Effects: The extended π-system from methylidene and propenoyl groups may promote charge delocalization, similar to pyrazolone-derived aggregates .

Crystallographic Behavior

Crystal packing in related compounds is influenced by hydrogen bonding and π-π stacking. For example, pyrazolone derivatives form intermolecular O–H···N and C–H···O interactions , while SHELXL-refined structures often reveal planar arrangements due to conjugated systems . The absence of direct crystallographic data for the target compound precludes definitive comparisons.

Research Findings and Limitations

Gaps in Evidence

None of the provided sources explicitly discuss “(3E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one.” The synthesis, spectroscopic data, and biological activity of this compound remain unaddressed. For instance:

Methodological Insights

  • Crystallography : SHELXL’s robustness in handling high-resolution or twinned data would be essential for resolving the compound’s stereochemistry.
  • Hydrogen-Bonding Analysis : Graph set analysis, as described by Bernstein et al. , could decode supramolecular assembly patterns if crystallized.

Biological Activity

(3E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of deubiquitinating enzymes (DUBs). This article delves into its biological activity, synthesis, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C23H17F2N3O6
  • Molecular Weight : 469.4 g/mol
  • IUPAC Name : (3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one

Its structure features a seven-membered azepanone ring with two 4-fluoro-3-nitrophenyl methylidene substituents, which are crucial for its biological interactions.

Research indicates that this compound acts primarily by inhibiting DUBs. These enzymes are vital for regulating protein degradation and cellular signaling pathways. Inhibition of DUBs can trigger apoptosis in cancer cells, making this compound a promising candidate for anti-cancer therapies.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various DUBs. The binding affinity of the compound to these enzymes was assessed using biochemical assays, confirming its potential to modulate cellular functions at the molecular level.

Anti-Cancer Potential

A notable study explored the effect of this compound on cancer cell lines. The results indicated that treatment led to reduced cell viability and increased rates of apoptosis in specific cancer types. The compound's ability to induce cell death was attributed to its interference with DUB activity, disrupting normal cellular homeostasis.

Structural Comparisons

Comparative studies with structurally similar compounds provided insights into the unique properties of this compound. For instance:

Compound NameStructureKey Features
(3E,5E)-3,5-bis[(4-methoxyphenyl)methylidene]-1-prop-2-enoylazepan-4-oneSimilar core structureContains methoxy instead of fluorine and nitro groups; different biological activity profile
VLX1570C23H17F2N3O6A known DUB inhibitor; similar mechanism but different substituents affecting potency

The unique combination of fluorine and nitro groups in this compound enhances its selectivity and potency compared to these similar compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Each step must be optimized for yield and purity to ensure the final product's efficacy in biological assays. The synthetic pathway includes:

  • Formation of the azepanone core.
  • Introduction of the prop-2-enoyl group.
  • Functionalization with 4-fluoro-3-nitrophenyl methylidene substituents.

These synthetic strategies are crucial for developing derivatives with enhanced biological activities.

Q & A

Q. What methodologies are recommended for optimizing the synthesis of (3E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one?

Answer : Synthesis optimization should focus on reaction parameters such as solvent polarity, temperature, and catalyst selection. For example:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates and stabilize transition states via dipole interactions .
  • Temperature control : Stepwise heating (e.g., 60°C for condensation, 80°C for cyclization) minimizes side reactions like nitro group reduction .
  • Catalyst screening : Transition-metal catalysts (e.g., PdCl₂) may improve regioselectivity in cross-coupling steps, but their compatibility with nitro groups must be verified via TLC or HPLC monitoring .

Q. How can researchers characterize the structural integrity of this compound?

Answer : Use a multi-technique approach:

  • X-ray crystallography : Resolve the E-configuration of the double bonds and confirm the azepanone ring geometry .
  • Spectroscopic analysis :
    • IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1550 cm⁻¹) stretches .
    • NMR : Assign peaks for fluorophenyl protons (δ 7.1–7.8 ppm) and azepanone methylidene groups (δ 5.4–6.2 ppm) using ¹H-¹H COSY and HSQC .
  • Mass spectrometry : Confirm molecular weight (HRMS) and fragmentation patterns to rule out impurities .

Q. What are the critical physicochemical properties to evaluate for environmental fate studies?

Answer : Prioritize properties influencing bioavailability and degradation:

  • LogP : Determines hydrophobicity; predicted to be >3.5 due to aromatic substituents, suggesting high bioaccumulation potential .
  • Hydrolysis half-life : Test stability at pH 4–9 (40°C, 14 days) to assess susceptibility to abiotic degradation .
  • Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and monitor nitro group reduction via LC-MS .

Advanced Research Questions

Q. How can electronic effects of substituents (fluoro, nitro) influence the compound’s reactivity in biological systems?

Answer :

  • Nitro groups : Strong electron-withdrawing effects may enhance electrophilicity, increasing reactivity with nucleophilic residues (e.g., cysteine thiols in enzymes). Test via molecular docking and MD simulations to identify binding hotspots .
  • Fluoro groups : Meta-fluorine atoms on the phenyl rings may alter π-stacking interactions with DNA/RNA. Compare activity against fluorinated vs. non-fluorinated analogs using in vitro assays (e.g., topoisomerase inhibition) .

Q. How should researchers address contradictions in bioactivity data across different assay models?

Answer :

  • Assay standardization : Replicate studies in ≥3 cell lines (e.g., HeLa, MCF-7, HepG2) with controlled oxygen levels (5% CO₂) to minimize hypoxia-induced variability .
  • Dose-response validation : Use Hill slope analysis to distinguish specific binding (slope ≈1) from nonspecific aggregation (slope >1.5) .
  • Mechanistic deconvolution : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify off-target effects masking primary activity .

Q. What advanced synthetic strategies can improve regioselectivity in analogous derivatives?

Answer :

  • Dynamic kinetic resolution : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during enolate formation to control stereochemistry at C3 and C5 .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 24 h) to suppress thermal decomposition of nitro groups .
  • Computational guidance : Use DFT (B3LYP/6-31G*) to predict transition-state energies and optimize substituent positioning for minimal steric clash .

Q. How can researchers integrate ecological risk assessment into early-stage development?

Answer :

  • Tiered testing :
    • Acute toxicity : Conduct Daphnia magna immobilization assays (EC₅₀ < 1 mg/L triggers Tier 2) .
    • Chronic effects : Expose zebrafish embryos (96 hpf) to measure teratogenicity and oxidative stress biomarkers (SOD, CAT activity) .
    • Trophic transfer : Model bioaccumulation factors (BAF) in aquatic food webs using QSAR predictions .

Methodological Frameworks

Q. What theoretical frameworks support mechanistic studies of this compound?

Answer :

  • Hammett linear free-energy relationships : Correlate σ values of substituents (fluoro: σₘ = 0.34, nitro: σₘ = 0.71) with reaction rates to quantify electronic effects .
  • Molecular orbital theory : Analyze frontier orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack using Gaussian software .

Q. How should interdisciplinary teams design collaborative studies?

Answer : Adopt a quadripolar model integrating:

Theoretical pole : Hypothesis generation (e.g., QM/MM simulations).

Epistemological pole : Define criteria for validating bioactivity (e.g., p < 0.01 in ≥2 models).

Morphological pole : Standardize synthetic protocols (e.g., IUPAC guidelines).

Technical pole : Share instrumentation (e.g., synchrotron XRD) via consortium agreements .

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